Cas no 1040280-31-6 (1-methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde)

1-methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1,2,3,4-tetrahydro-1-methyl-7-Quinolinecarboxaldehyde
- 1-Methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde
- CID 82411141
- 1-Methyl-1,2,3,4-tetrahydro-quinoline-7-carbaldehyde
- 7-Quinolinecarboxaldehyde, 1,2,3,4-tetrahydro-1-methyl-
- 1-methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde
-
- インチ: 1S/C11H13NO/c1-12-6-2-3-10-5-4-9(8-13)7-11(10)12/h4-5,7-8H,2-3,6H2,1H3
- InChIKey: FXEDPKHNEUGPBI-UHFFFAOYSA-N
- ほほえんだ: O=CC1C=CC2=C(C=1)N(C)CCC2
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 193
- トポロジー分子極性表面積: 20.3
じっけんとくせい
- 密度みつど: 1.102±0.06 g/cm3(Predicted)
- ふってん: 330.0±35.0 °C(Predicted)
- 酸性度係数(pKa): 4.62±0.20(Predicted)
1-methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM239432-10g |
1-Methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde |
1040280-31-6 | 97% | 10g |
$1814 | 2021-08-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2955-100MG |
1-methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde |
1040280-31-6 | 95% | 100MG |
¥ 1,029.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2955-250MG |
1-methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde |
1040280-31-6 | 95% | 250MG |
¥ 1,650.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2955-5G |
1-methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde |
1040280-31-6 | 95% | 5g |
¥ 12,355.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2955-250mg |
1-methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde |
1040280-31-6 | 95% | 250mg |
¥1648.0 | 2024-04-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2955-5.0g |
1-methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde |
1040280-31-6 | 95% | 5.0g |
¥12345.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2955-250.0mg |
1-methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde |
1040280-31-6 | 95% | 250.0mg |
¥1648.0000 | 2024-07-28 | |
Chemenu | CM239432-1g |
1-Methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde |
1040280-31-6 | 97% | 1g |
$636 | 2021-08-04 | |
Chemenu | CM239432-1g |
1-Methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde |
1040280-31-6 | 97% | 1g |
$816 | 2023-11-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2955-500MG |
1-methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde |
1040280-31-6 | 95% | 500MG |
¥ 2,745.00 | 2023-03-31 |
1-methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde 関連文献
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
Pawan Kumar,Rubina G. Parmar,Christopher R. Brown,Jennifer L. S. Willoughby,Donald J. Foster,I. Ramesh Babu,Sally Schofield,Vasant Jadhav,Klaus Charisse,Jayaprakash K. Nair,Kallanthottathil G. Rajeev,Martin A. Maier,Martin Egli,Muthiah Manoharan Chem. Commun., 2019,55, 5139-5142
-
Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
1-methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehydeに関する追加情報
1-Methyl-1,2,3,4-Tetrahydroquinoline-7-Carbaldehyde: A Comprehensive Overview
The compound with CAS No. 1040280-31-6, commonly referred to as 1-methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of tetrahydroquinolines, which are known for their structural versatility and potential biological activities. The long-chain aldehyde group at the 7-position and the methyl substitution at the 1-position contribute to its unique chemical properties and functional diversity.
Recent studies have highlighted the importance of tetrahydroquinoline derivatives in drug discovery. For instance, researchers have explored the potential of 1-methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde as a lead compound for developing novel therapeutic agents. Its structure allows for easy modification, enabling scientists to investigate its effects on various biological systems. The compound's ability to interact with cellular receptors and enzymes has been a focal point in recent pharmacological research.
The synthesis of 1-methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. One notable approach involves the use of palladium-catalyzed coupling reactions to construct the tetrahydroquinoline framework. This method not only enhances the efficiency of synthesis but also allows for precise control over the substituents on the molecule. The incorporation of the aldehyde group at the 7-position is particularly significant, as it can participate in various chemical reactions, such as condensation and oxidation processes.
From a biological standpoint, 1-methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde has shown promising activity in vitro. Studies have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary experiments indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. These findings underscore its potential in oncology and inflammation-related diseases.
The structural flexibility of tetrahydroquinolines makes them ideal candidates for further functionalization. Researchers have explored the addition of various substituents to enhance solubility or improve bioavailability. For example, introducing hydroxyl or amino groups can significantly alter the molecule's pharmacokinetic properties without compromising its core functionality. Such modifications are critical for translating laboratory findings into clinically relevant applications.
In terms of applications beyond medicine, 1-methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde has shown promise in materials science. Its ability to form stable coordination complexes with metal ions makes it a valuable component in designing new materials for electronic devices or sensors. Recent advancements in nanotechnology have also leveraged this compound's unique properties to develop innovative materials with tailored functionalities.
Looking ahead, the continued exploration of tetrahydroquinoline derivatives like 1-methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde is expected to yield groundbreaking discoveries. Collaborative efforts between chemists and biologists are paving the way for a deeper understanding of their molecular mechanisms and therapeutic potentials. As research progresses, this compound is likely to play an increasingly important role in both academic and industrial settings.
1040280-31-6 (1-methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde) 関連製品
- 1823381-97-0(6-Bromo-β,β-difluoro-3-pyridineethanamine)
- 888452-57-1(N-(4-bromophenyl)-2-{4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamide)
- 2172146-81-3(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2-dimethylbutanamidocyclohexane-1-carboxylic acid)
- 2172185-50-9(methyl(3-{(3-methylfuran-2-yl)methylsulfanyl}butan-2-yl)amine)
- 1892120-38-5(1-(5-bromo-3-fluoro-2-methoxyphenyl)-2-(methylamino)ethan-1-one)
- 898782-73-5(2,4-Dimethyl-4'-thiomorpholinomethyl benzophenone)
- 1888784-72-2(3-methyl-3-(2-methylphenoxy)azetidine)
- 1190309-88-6(7-Bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine)
- 1240569-13-4(2-Methyl-1-(4-methylbenzoyl)piperazine)
- 1314643-82-7(2-(2-methoxy-5-nitrophenyl)propan-2-amine)
